tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate
Description
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate (CAS: 1345728-58-6) is a carbamate-protected piperidine derivative widely utilized as an intermediate in medicinal chemistry and drug development. Its structure features a piperidine ring substituted with a benzyl group at the 1-position, a methyl group at the 4-position, and a tert-butyl carbamate moiety on the methylene bridge (). This compound is synthesized via multi-step protocols involving nucleophilic substitutions and carbamate protections, typical of tert-butyl-based intermediates in pharmaceutical synthesis (). With a purity of 95%, it is commercially available for research applications ().
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-15-19(4)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLRFYXXQKMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120390 | |
| Record name | Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345728-58-6 | |
| Record name | Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345728-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
The synthetic route can be summarized as follows:
-
- Piperidine is reacted with benzyl chloride or benzyl bromide under basic conditions to form 1-benzylpiperidine.
- This step typically uses a base such as potassium carbonate or sodium hydride in an appropriate solvent like acetonitrile or DMF.
4-Methylation of the Piperidine Ring
- Introduction of a methyl group at the 4-position can be achieved via directed lithiation or through alkylation of a 4-substituted piperidine intermediate.
- Alternatively, starting from 4-methylpiperidine derivatives can simplify this step.
Formation of the Carbamate Group
- The key step involves reacting the 4-(methylpiperidin-4-yl)methyl amine intermediate with tert-butyl chloroformate (Boc-Cl) to install the tert-butyl carbamate protecting group.
- This reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate, in solvents like dichloromethane or THF, at low temperatures (0–25 °C) to control reactivity.
-
- The product is purified by standard techniques such as crystallization or chromatography.
- Final compound is often obtained as an off-white solid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| N-Benzylation | Piperidine, benzyl chloride, base | 25–60 | 4–24 hours | Acetonitrile or DMF | Base: K2CO3 or NaH; inert atmosphere preferred |
| 4-Methylation | Methylating agent (e.g., methyl iodide) | 0–25 | 2–12 hours | THF or DMF | Directed lithiation may be required |
| Carbamate formation | tert-Butyl chloroformate, base (Et3N) | 0–25 | 1–4 hours | DCM or THF | Low temperature to avoid side reactions |
| Purification | Crystallization or chromatography | Ambient | Variable | Various | Ensures high purity |
Research Findings and Industrial Considerations
Alternative Routes and Improvements
- Some patented methods avoid hazardous reagents like lithium aluminum hydride by using milder reductive amination and Boc-protection steps, improving safety and scalability.
- Industrially, the use of ethanol as solvent and methyl tertiary butyl ether for extraction has been reported to improve yield and simplify workup, as seen in related piperidine carbamate syntheses.
- Reaction times and temperatures are optimized to balance conversion and minimize by-products.
Yield and Purity
- Total yields for the multi-step synthesis typically range from 20% to 30% overall, depending on scale and optimization.
- Purity is generally above 95% after purification.
- The use of L-di-p-toluoyltartaric acid salts in related piperidine derivatives improves enantiomeric purity when chiral centers are involved.
Comparative Analysis of Preparation Routes
| Feature | Traditional Multi-step Route | Improved Industrial Route (Patent CN105237463A) |
|---|---|---|
| Starting Material Cost | High (expensive intermediates) | Low (readily available starting materials) |
| Use of Hazardous Reagents | Lithium aluminum hydride, borane reagents | Avoids hazardous reagents; uses safer reductive conditions |
| Reaction Steps | 4–6 steps | 6 steps with optimized folding condensation |
| Yield | Moderate (15–25%) | Higher (22–24%) |
| Scalability | Limited due to harsh conditions | High, suitable for industrial production |
| Environmental Impact | Higher due to borane and hydride waste | Lower, better waste management and solvent recovery |
Summary Table of Preparation Parameters from Patent CN105237463A (Representative Data)
| Embodiment | N-Benzyl-4-carbonyl-ethyl nipecotate (kg) | Ammonia Solution (25%) (kg) | Ethanol (kg) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Product Form |
|---|---|---|---|---|---|---|---|
| 1 | 3.0 | 3.9 | 20 | 30 | 30 | 23.8 | Off-white solid |
| 2 | 5.0 | 2.6 | 35 | 40 | 16 | 23.4 | Off-white solid |
| 3 | 6.0 | 5.5 | 42 | 35 | 25 | 23.3 | Off-white solid |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Reactions and Transformations
The compound can undergo several reactions, including:
- Oxidation: Can be oxidized to form carbonyl compounds.
- Reduction: Capable of being reduced to secondary amines.
- Substitution Reactions: The tert-butyl group can be substituted with other functional groups, enhancing its utility in synthesis .
Biological Research Applications
Enzyme Inhibition Studies
This compound is utilized in research focused on enzyme inhibitors. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Receptor Ligand Development
The compound has been investigated as a ligand for various receptors, particularly those involved in the central nervous system. Its ability to modulate receptor activity makes it a candidate for drug development targeting neurological disorders .
Medicinal Chemistry Applications
Drug Development
Research indicates that this compound may have potential therapeutic properties. It is being explored for its efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems .
Case Studies:
- Tofacitinib Synthesis : The compound is involved in the synthesis of tofacitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis and other inflammatory conditions. Its role as an intermediate highlights its significance in pharmaceutical chemistry .
- Biological Activity Investigation : Studies have shown that derivatives of this compound exhibit promising biological activities, further supporting its potential use as a therapeutic agent .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating various chemical formulations used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and piperidine moieties can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key structural differences among tert-butyl carbamate derivatives arise from substituent positions and types on the piperidine ring:
Key Observations :
- Benzyl vs. Heteroaromatic Groups: The benzyl group in the target compound () enhances lipophilicity compared to pyrimidine- or nicotinoyl-substituted analogs (), influencing membrane permeability in drug candidates.
- Halogenated Derivatives : Chloro- and iodo-substituted pyrimidine analogs () are prioritized in antiviral and anticancer research due to their electrophilic reactivity.
Common Strategies
Yield and Efficiency
Biological Activity
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate, with the CAS number 173340-23-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of piperidine and is utilized in various research applications, particularly in the study of enzyme inhibitors and receptor ligands.
The molecular formula of this compound is C18H28N2O2, with a molecular weight of approximately 304.44 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.043 g/cm³ |
| Boiling Point | 415.5 °C at 760 mmHg |
| Flash Point | 205.1 °C |
| Solubility | Low solubility in water |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor for certain targets, modulating their activity, which can lead to various physiological effects. The structural configuration of the compound, particularly the presence of the tert-butyl group, contributes to its steric hindrance and influences its reactivity with biological targets .
Enzyme Inhibition
Research indicates that this compound may serve as an effective inhibitor for several enzymes. For instance, studies have shown that derivatives similar to this compound exhibit significant inhibition of microtubule assembly, suggesting potential applications in cancer treatment by destabilizing microtubules in tumor cells .
Receptor Interaction
The compound has been investigated for its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Its ability to modulate receptor activity positions it as a candidate for developing drugs targeting neurological disorders.
Case Studies
- Inhibition of Microtubule Assembly : In a study focused on microtubule-destabilizing agents, compounds structurally related to this compound were tested at concentrations around 20 µM. The results demonstrated a significant reduction in microtubule assembly (40.76–52.03% inhibition), indicating that these compounds could potentially be developed into anticancer therapies .
- Neuropharmacological Effects : In another study examining CNS effects, derivatives were tested for their ability to enhance or inhibit neurotransmitter release. The findings suggested that these compounds could modulate synaptic transmission, which may be beneficial for conditions such as anxiety or depression .
Research Findings
Recent investigations have highlighted the following key findings regarding the biological activity of this compound:
- Antitumor Activity : Compounds with similar structures have shown promising antitumor activities against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These findings support further exploration into their use as anticancer agents .
- Selectivity and Safety : Preliminary toxicity studies indicate that while the compound exhibits biological activity, its selectivity over mammalian cells needs thorough investigation to ensure safety in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
